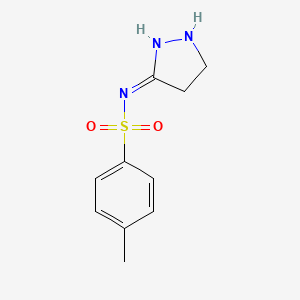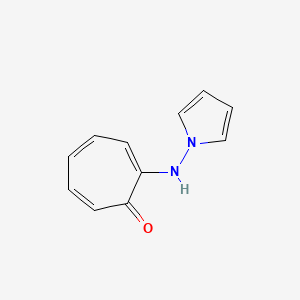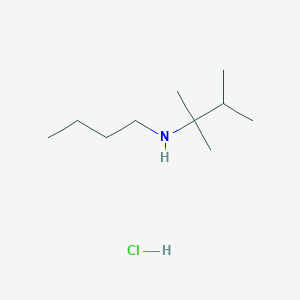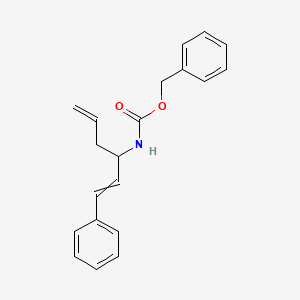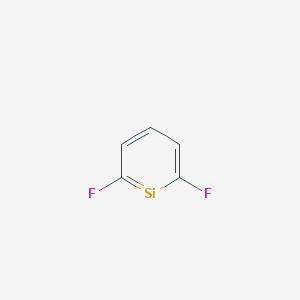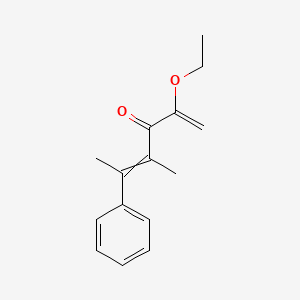
2-Ethoxy-4-methyl-5-phenylhexa-1,4-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4-methyl-5-phenylhexa-1,4-dien-3-one is an organic compound with a complex structure that includes an ethoxy group, a methyl group, and a phenyl group attached to a hexa-1,4-dien-3-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-methyl-5-phenylhexa-1,4-dien-3-one can be achieved through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base, followed by the addition of methyl vinyl ketone. The reaction conditions typically include a solvent such as ethanol and a base like sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial in industrial settings to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-methyl-5-phenylhexa-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in halogenated or aminated derivatives .
Scientific Research Applications
2-Ethoxy-4-methyl-5-phenylhexa-1,4-dien-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-methyl-5-phenylhexa-1,4-dien-3-one involves its interaction with specific molecular targets. For instance, its antiviral activity is attributed to its ability to bind to viral coat proteins, inhibiting their function and preventing viral replication. The antibacterial action is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes .
Comparison with Similar Compounds
Similar Compounds
1,4-Pentadien-3-one Derivatives: These compounds share a similar backbone and exhibit comparable antiviral and antibacterial activities.
Penta-1,4-dien-3-one Oxime Ethers: These derivatives also show significant biological activities and are used in similar applications.
Uniqueness
2-Ethoxy-4-methyl-5-phenylhexa-1,4-dien-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy and phenyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
647024-55-3 |
|---|---|
Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
2-ethoxy-4-methyl-5-phenylhexa-1,4-dien-3-one |
InChI |
InChI=1S/C15H18O2/c1-5-17-13(4)15(16)12(3)11(2)14-9-7-6-8-10-14/h6-10H,4-5H2,1-3H3 |
InChI Key |
MEGJUZUSXSXCTE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C)C(=O)C(=C(C)C1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(6R)-6-Methyloctyl]sulfanyl}-1-phenyl-1H-tetrazole](/img/structure/B12586313.png)
![{1-Chloro-2-[(R)-cyclohexanesulfinyl]ethenyl}benzene](/img/structure/B12586319.png)
![5-Chloro-N-[(2'-ethyl-3-biphenylyl)methyl]-2-hydroxybenzamide](/img/structure/B12586320.png)
![5-(Butylsulfanyl)-1-[2-(1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole](/img/structure/B12586321.png)
